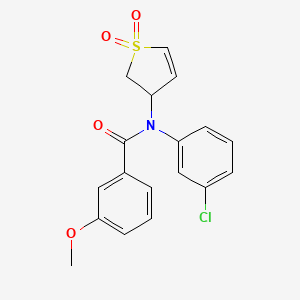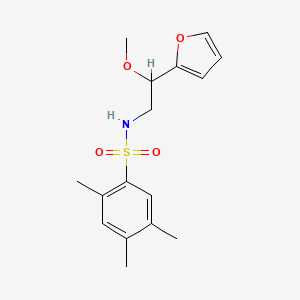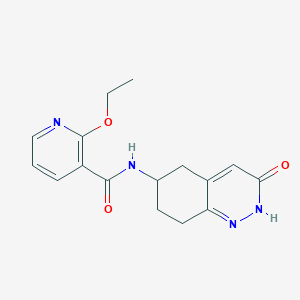
2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound is also known as tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate .
- Its IUPAC name is tert-butyl (3-oxo-1,2,3,5,6,7-hexahydrocinnolin-6-yl)carbamate .
- The molecular formula is C<sub>13</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub> .
- The average mass is 265.31 Da .
- It is a white powder with a molecular weight of 265.31 g/mol .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The compound has a heterocyclic structure containing both oxygen and nitrogen atoms.
- The IUPAC name indicates that it is a phospholane oxide with an ethoxy group attached.
- The ChemSpider ID is 8210364 .
Chemical Reactions Analysis
- Again, detailed information on specific chemical reactions involving this compound is not readily available. Further research would be required.
Physical And Chemical Properties Analysis
- Density : Approximately 1.3 g/cm³ .
- Boiling Point : Around 179.7°C at 760 mmHg .
- Vapor Pressure : Approximately 1.3 mmHg at 25°C .
- Flash Point : About 76.8°C .
- Index of Refraction : 1.417 .
- Polar Surface Area : 55 Ų .
- Polarizability : 12.1 ± 0.5 × 10⁻²⁴ cm³ .
科学的研究の応用
Biological and Pharmacological Activities of Nicotinamide Derivatives
Herbicidal Activity : Research has shown that certain nicotinamide derivatives exhibit significant herbicidal activity against various plant species. For instance, derivatives designed and synthesized based on nicotinic acid structure demonstrated excellent herbicidal effectiveness, suggesting potential agricultural applications for similar compounds (Chen Yu et al., 2021).
Enzymatic Inhibition : Studies on nicotinamide have revealed its role in inhibiting the metabolism of substrates by hepatic microsomal mixed-function oxidase. This inhibition suggests that nicotinamide derivatives could be explored for their effects on drug metabolism and detoxification processes (J. Schenkman et al., 1967).
Clinical Care Applications : Nicotinamide has been noted for its cytoprotective properties, impacting cellular survival and influencing pathways related to longevity and disease progression. These findings open avenues for the study of similar compounds in the context of diseases like diabetes, immune system dysfunction, and aging-related conditions (K. Maiese et al., 2009).
Biologic Actions in Dermatology : Nicotinamide's role in skin health and disease treatment, including its anti-inflammatory and antioxidative properties, suggests that related nicotinamide compounds might have dermatological applications, such as in the treatment of acne, rosacea, and skin cancer prevention (N. Otte et al., 2005).
Metabolic and Epigenetic Changes : Nicotinamide supplementation has been associated with significant metabolic and epigenetic alterations in animal models, indicating that derivatives could impact metabolic health, insulin resistance, and epigenetic regulation (Da Li et al., 2013)
Safety And Hazards
- The compound is labeled with the following hazard statements: H315, H319, H335 .
- Precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Please note that further research and consultation of relevant literature would be necessary to provide a more comprehensive analysis. If you have any specific questions or need additional information, feel free to ask! 😊
特性
IUPAC Name |
2-ethoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-23-16-12(4-3-7-17-16)15(22)18-11-5-6-13-10(8-11)9-14(21)20-19-13/h3-4,7,9,11H,2,5-6,8H2,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETONWTTXYWUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCC3=NNC(=O)C=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B2773025.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2773026.png)
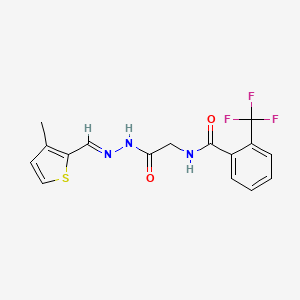
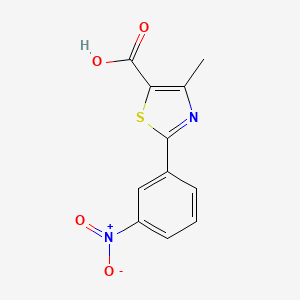
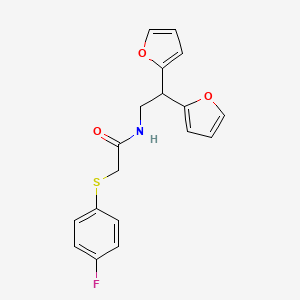
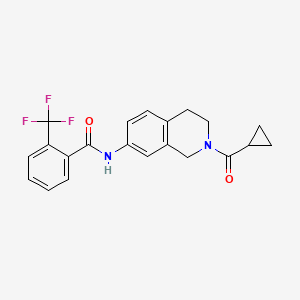
![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2773034.png)
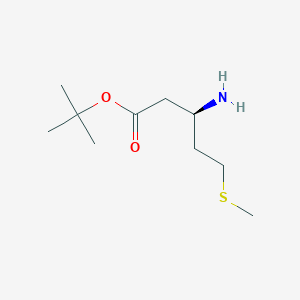
![1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride](/img/structure/B2773037.png)
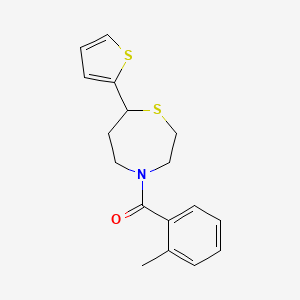
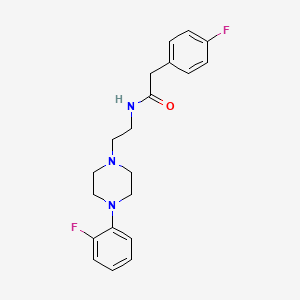
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2773041.png)
